molecular formula C18H18N2O5 B5598504 Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5598504
M. Wt: 342.3 g/mol
InChI Key: CUXOUESFBMRBHS-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C18H18N2O5 It is a derivative of benzoic acid and is characterized by the presence of a nitro group, a carbamoyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate typically involves the following steps:

    Esterification: The carboxylic acid group of the nitrated benzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This is achieved by reacting the esterified product with 2-ethyl-6-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The carbamoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.

Major Products

    Reduction: 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-aminobenzoate.

    Hydrolysis: 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity. The ester group can be hydrolyzed to release the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate: Lacks the methyl group on the phenyl ring.

    Methyl 3-[(2-methylphenyl)carbamoyl]-5-nitrobenzoate: Lacks the ethyl group on the phenyl ring.

    Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-4-nitrobenzoate: Nitro group is positioned differently on the benzoate ring.

Uniqueness

Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro, carbamoyl, and ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-4-12-7-5-6-11(2)16(12)19-17(21)13-8-14(18(22)25-3)10-15(9-13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXOUESFBMRBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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